molecular formula C19H17N3O B2882766 1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea CAS No. 56914-22-8

1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea

Cat. No.: B2882766
CAS No.: 56914-22-8
M. Wt: 303.365
InChI Key: HQFANCNVYINCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea is a chemical compound with a unique structure that makes it valuable in various fields of scientific research. It is used in drug development, catalysis, and other applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea typically involves the reaction of diphenylamine with pyridine-3-carboxaldehyde, followed by the addition of an isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ureas or thioureas.

Scientific Research Applications

1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea is used in various scientific research applications:

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to interact with active sites, inhibiting or modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenylurea: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.

    3-(Pyridin-3-ylmethyl)urea: Lacks the diphenyl groups, affecting its binding affinity and reactivity.

Uniqueness

1,1-Diphenyl-3-(pyridin-3-ylmethyl)urea’s unique combination of diphenyl and pyridin-3-ylmethyl groups provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various chemical and biological applications.

Properties

IUPAC Name

1,1-diphenyl-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c23-19(21-15-16-8-7-13-20-14-16)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H,15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFANCNVYINCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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